

Predicted ADMET properties of Lehmbachol D

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Compound of Interest

Compound Name: *Lehmbachol D*

Cat. No.: *B14748559*

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An In-depth Technical Guide to the Predicted ADMET Properties of **Lehmbachol D**

Introduction

Lehmbachol D is a chemical compound with the molecular formula $C_{26}H_{26}O_8$ ^[1]. The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline, helping to identify and mitigate potential liabilities of a compound before it progresses to more resource-intensive stages. In recent years, in silico (computational) methods have become indispensable for predicting the ADMET profile of new chemical entities like **Lehmbachol D**, offering a rapid and cost-effective way to evaluate their drug-likeness.^{[2][3]} These predictive models leverage machine learning and quantitative structure-activity relationships (QSAR) to forecast a compound's pharmacokinetic and pharmacodynamic properties based on its chemical structure.^[4]

This technical guide provides a comprehensive overview of the predicted ADMET properties of **Lehmbachol D** based on its known structure. The data presented herein are computationally derived and serve as a foundational assessment. It is imperative that these predictions are followed by experimental validation.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental determinants of its ADMET profile. These properties, calculated from the 2D structure of **Lehmbachol D**, offer the first glimpse into its potential behavior as a drug candidate.

Table 1: Predicted Physicochemical Properties of **Lehmbachol D**

Property	Predicted Value	Implication for Drug-Likeness
Molecular Formula	C26H26O8	-
Molecular Weight	466.5 g/mol	Adheres to Lipinski's Rule of Five (<500 Da), favoring good absorption and distribution.
XLogP3	3.6	Indicates moderate lipophilicity, which is often correlated with good membrane permeability and absorption.
Hydrogen Bond Donors	2	Adheres to Lipinski's Rule of Five (≤ 5), suggesting a lower likelihood of poor permeability.
Hydrogen Bond Acceptors	8	Adheres to Lipinski's Rule of Five (≤ 10), which is favorable for oral bioavailability.
Rotatable Bonds	3	Low number of rotatable bonds suggests conformational rigidity, which can be beneficial for target binding.
Topological Polar Surface Area (TPSA)	124 Å ²	A TPSA > 140 Å ² is often associated with poor oral bioavailability; the predicted value is borderline and warrants further investigation.

Source: PubChem CID 162985339. All properties are computationally generated.[1]

Predicted ADMET Profile

The following sections detail the predicted ADMET properties of **Lehmbachol D**. These predictions are based on established computational models that analyze the molecule's structural features.

Absorption

Absorption is the process by which a drug enters the systemic circulation. For orally administered drugs, this primarily involves traversing the intestinal epithelium.

Table 2: Predicted Absorption Properties of **Lehmbachol D**

Parameter	Predicted Classification	Implication
Human Intestinal Absorption (HIA)	High	The molecule's properties are generally favorable for passive diffusion across the gut wall.
Caco-2 Permeability	Moderate to High	Expected to show good permeability in in vitro models that mimic the human intestine.
P-glycoprotein (P-gp) Substrate	Likely No	The structure does not contain common motifs that are strongly associated with P-gp substrates, reducing the risk of active efflux from cells.

Distribution

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues in the body.

Table 3: Predicted Distribution Properties of **Lehmbachol D**

Parameter	Predicted Value/Classification	Implication
Plasma Protein Binding (PPB)	High (>90%)	The moderate lipophilicity suggests significant binding to plasma proteins like albumin, which may limit the free fraction of the drug available for therapeutic action.
Blood-Brain Barrier (BBB) Penetration	Low	The relatively high TPSA and multiple hydrogen bond acceptors likely limit the ability of Lehmbachol D to cross the tightly regulated blood-brain barrier.
Volume of Distribution (Vd)	Moderate to High	The compound is expected to distribute from the plasma into various tissues.

Metabolism

Metabolism involves the biochemical modification of drug molecules, primarily by enzymes in the liver, to facilitate their elimination. Predicting interactions with Cytochrome P450 (CYP) enzymes is crucial for assessing the potential for drug-drug interactions.[\[5\]](#)

Table 4: Predicted Metabolic Profile of **Lehmbachol D**

Parameter	Prediction (Inhibitor/Non-inhibitor)	Implication
CYP1A2 Inhibition	Non-inhibitor	Low risk of interactions with drugs metabolized by CYP1A2 (e.g., caffeine).
CYP2C9 Inhibition	Non-inhibitor	Low risk of interactions with drugs metabolized by CYP2C9 (e.g., warfarin).
CYP2C19 Inhibition	Non-inhibitor	Low risk of interactions with drugs metabolized by CYP2C19 (e.g., omeprazole).
CYP2D6 Inhibition	Inhibitor	Potential for drug-drug interactions with substrates of CYP2D6 (e.g., codeine, metoprolol).
CYP3A4 Inhibition	Inhibitor	High risk of interactions, as CYP3A4 is responsible for the metabolism of approximately 50% of drugs on the market.
Metabolite Prediction	-	Computational tools can predict potential sites of metabolism on the molecule, aiding in the identification of metabolites in experimental studies. [6] [7] [8] [9]

Excretion

Excretion is the process of removing a drug and its metabolites from the body, primarily through the kidneys (urine) or in the feces. The products of Phase I (e.g., oxidation via CYPs) and Phase II (e.g., glucuronidation) metabolism are typically more water-soluble, facilitating renal clearance.

Toxicity

Predicting potential toxicity early is a key goal of in silico ADMET assessment, helping to avoid late-stage failures in drug development.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Table 5: Predicted Toxicity Profile of **Lehmbachol D**

Toxicity Endpoint	Prediction (Risk Level)	Implication
hERG Inhibition	Low Risk	The structure lacks the typical pharmacophore for hERG channel blockers, suggesting a lower risk of cardiotoxicity.
Hepatotoxicity (Liver Injury)	Moderate Risk	Some structural features may be associated with potential liver toxicity; requires experimental evaluation.
Ames Mutagenicity	Low Risk	The molecule is not predicted to be mutagenic, indicating a low likelihood of causing DNA damage.
Skin Sensitization	Low Risk	The compound is not predicted to be a skin sensitizer.

Experimental Protocols for In Vitro Validation

The following are standardized protocols for key experiments used to validate the in silico predictions.

Caco-2 Permeability Assay

- Cell Culture: Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).

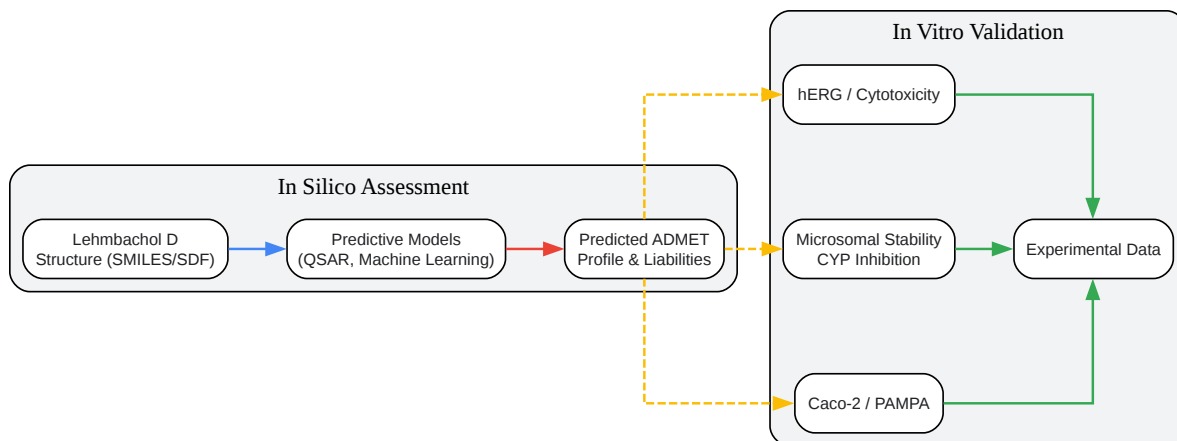
- **Permeability Measurement:** The test compound (**Lehmbachol D**) is added to the apical (AP) side of the transwell. Samples are collected from the basolateral (BL) side at specified time points (e.g., 30, 60, 90, 120 minutes).
- **Quantification:** The concentration of **Lehmbachol D** in the collected samples is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

CYP450 Inhibition Assay

- **Reagents:** Human liver microsomes (as a source of CYP enzymes), a panel of specific CYP isoform probe substrates, and an NADPH-regenerating system are used.
- **Incubation:** **Lehmbachol D** at various concentrations is pre-incubated with human liver microsomes and the NADPH system. The specific probe substrate for the CYP isoform of interest is then added to initiate the reaction.
- **Analysis:** The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.
- **Data Analysis:** The rate of metabolite formation in the presence of **Lehmbachol D** is compared to the vehicle control. An IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated.

Visualizations

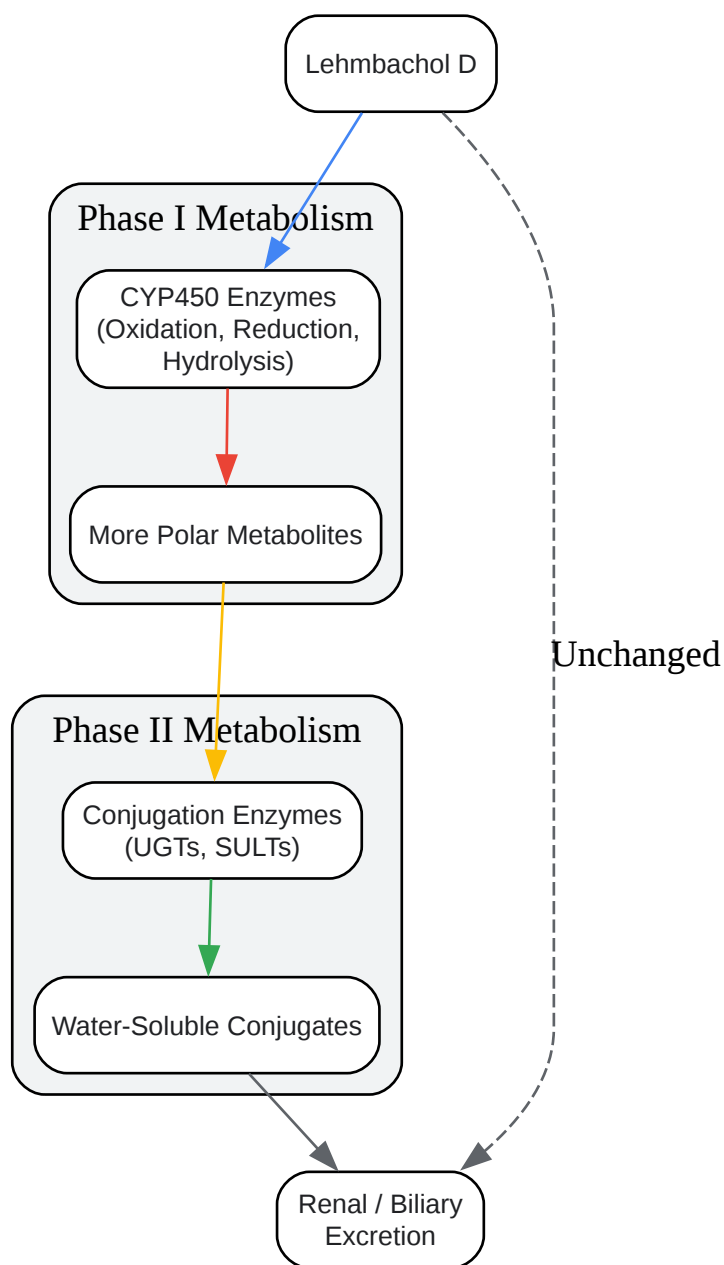
ADMET Prediction Workflow



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Caption: A generalized workflow for the prediction and validation of ADMET properties.

General Drug Metabolism Pathways



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Caption: Principal pathways of drug metabolism in the liver.

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